molecular formula C24H30N4O4 B303636 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303636
M. Wt: 438.5 g/mol
InChI Key: QYNPURXLANWWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a quinoxaline derivative that acts as a non-competitive antagonist of the ionotropic glutamate receptor. It was first synthesized in 1990 by a team of researchers at the University of California, San Francisco, led by Dr. Roger Nicoll. Since then, DMQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to a site on the receptor that is distinct from the glutamate binding site, and prevents the receptor from opening and allowing the flow of ions into the cell. This results in a decrease in synaptic transmission and a reduction in excitability of the postsynaptic neuron.
Biochemical and Physiological Effects
2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in various experimental systems. In vitro studies have shown that 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the amplitude and frequency of excitatory postsynaptic currents, as well as inhibit the induction of long-term potentiation, a process involved in synaptic plasticity and learning and memory. In vivo studies have shown that 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the severity of seizures in animal models of epilepsy, as well as protect against ischemic damage in models of stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its high potency and selectivity for the AMPA receptor subtype. This allows for precise manipulation of glutamate receptor function in experimental systems. However, one limitation of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively short duration of action, which can make it difficult to study long-term effects of receptor blockade. Additionally, the use of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in vivo can be complicated by its poor solubility and bioavailability.

Future Directions

There are a number of future directions for research involving 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have neuroprotective effects in animal models of these diseases, and further research could help to elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could have applications in the treatment of epilepsy, stroke, and other neurological disorders.

Synthesis Methods

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to form the corresponding enamine. This is followed by a Mannich reaction with morpholine and formaldehyde to form the key intermediate, 7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline. The final step involves the reaction of this intermediate with 2-amino-3,4-dimethoxybenzonitrile in the presence of a Lewis acid catalyst to form 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in processes such as learning and memory, synaptic plasticity, and neurodegeneration. 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been used to study the role of glutamate receptors in these processes, as well as in conditions such as epilepsy, stroke, and Parkinson's disease.

properties

Product Name

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H30N4O4/c1-24(2)12-17-22(18(29)13-24)21(15-5-6-19(30-3)20(11-15)31-4)16(14-25)23(26)28(17)27-7-9-32-10-8-27/h5-6,11,21H,7-10,12-13,26H2,1-4H3

InChI Key

QYNPURXLANWWCL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.